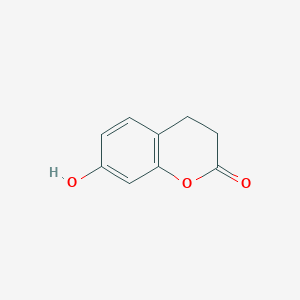

7-Hydroxychroman-2-one

概要

説明

7-Hydroxychroman-2-one is a heterobicyclic compound . It is also known as 7-hydroxy-2-chromanone . The CAS Number of 7-Hydroxychroman-2-one is 5631-67-4 .

Synthesis Analysis

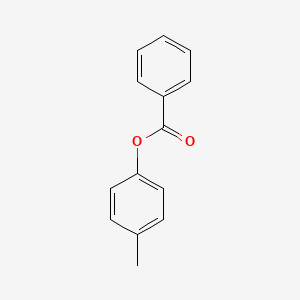

The synthesis of 7-Hydroxychroman-2-one involves the use of potassium carbonate in acetonitrile for 12 hours under reflux . In one experiment, 7-hydroxydihydrocoumarin (5.0 mmol), K2CO3 (0.15 g), and acetonitrile 25mL were mixed, and benzyl bromide was added with stirring and refluxed for 12 hours . After completion of the reaction, the mixture was cooled, suction filtered, and the filtrate was evaporated under reduced pressure to remove the solvent .

Molecular Structure Analysis

The molecular formula of 7-Hydroxychroman-2-one is C9H8O3 . The average mass is 162.142 Da and the monoisotopic mass is 162.031693 Da .

Chemical Reactions Analysis

In the presence of potassium carbonate and acetonitrile, 7-Hydroxychroman-2-one can undergo a reaction with benzyl bromide under reflux conditions . This reaction has been used in the synthesis of 7-(benzyloxy)dihydrocoumarin .

Physical And Chemical Properties Analysis

7-Hydroxychroman-2-one has a density of 1.4±0.1 g/cm3 . Its boiling point is 345.5±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.3±3.0 kJ/mol . The flash point is 148.1±21.4 °C . The index of refraction is 1.640 .

科学的研究の応用

Pharmacological Activities

Chromanone or Chroman-4-one, which 7-Hydroxychroman-2-one is a derivative of, is a significant heterobicyclic compound in medicinal chemistry. It acts as a building block for the isolation, design, and synthesis of novel lead compounds . Chromanone exhibits a wide range of pharmacological activities .

Anticancer Activity

Chromanone analogs, both natural and synthetic, have shown potential anticancer activity . This makes 7-Hydroxychroman-2-one a potential candidate for further research in cancer treatment.

Antidiabetic Activity

Chromanone analogs have also demonstrated antidiabetic properties . This suggests that 7-Hydroxychroman-2-one could be explored for its potential in managing diabetes.

Antioxidant Activity

The antioxidant activity of chromanone analogs is another area of interest . Antioxidants are crucial in protecting the body from damage by free radicals, and 7-Hydroxychroman-2-one could potentially contribute to this field.

Antimicrobial and Antifungal Activities

Chromanone analogs have shown antimicrobial and antifungal activities . This suggests that 7-Hydroxychroman-2-one could be useful in the development of new antimicrobial and antifungal agents.

Anti-Inflammatory Activity

The anti-inflammatory activity of chromanone analogs is another promising area of research . Inflammation is a common response to injury or illness, and compounds like 7-Hydroxychroman-2-one could potentially help manage it.

Antiviral and Antileishmanial Activities

Chromanone analogs have demonstrated antiviral and antileishmanial activities . This suggests that 7-Hydroxychroman-2-one could be a potential candidate for the development of new antiviral and antileishmanial drugs.

Antidepressant Activity

Chromanone analogs have also shown potential as antidepressants . This indicates that 7-Hydroxychroman-2-one could be explored for its potential in managing depression.

Safety and Hazards

作用機序

Target of Action

Chromanone derivatives, which include 7-hydroxychroman-2-one, have been associated with a wide range of pharmacological activities .

Mode of Action

It is known that chromanone derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Chromanone derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Chromanone derivatives have been associated with a wide range of pharmacological activities, suggesting they may have diverse molecular and cellular effects .

特性

IUPAC Name |

7-hydroxy-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJCOQPUQUEBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305240 | |

| Record name | 7-HYDROXYCHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxychroman-2-one | |

CAS RN |

5631-67-4 | |

| Record name | 5631-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-HYDROXYCHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

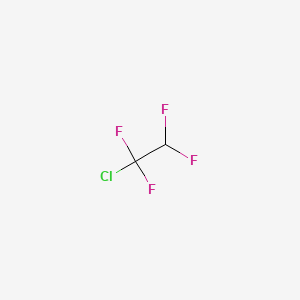

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury](/img/structure/B1584698.png)